molecular formula C20H20N6S B6469128 4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole CAS No. 2640947-32-4

4-methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzothiazole

Cat. No.: B6469128
CAS No.: 2640947-32-4
M. Wt: 376.5 g/mol
InChI Key: JDLIGACCGGUYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid structure integrating three pharmacologically relevant motifs:

  • Benzothiazole core: A sulfur- and nitrogen-containing aromatic ring known for its role in antitumor, antimicrobial, and kinase-inhibitory activities.
  • Piperazine linker: A flexible six-membered diamine ring that enhances solubility and facilitates interactions with biological targets like G-protein-coupled receptors (GPCRs) or enzymes.

The methyl group at position 4 of the benzothiazole likely modulates lipophilicity and metabolic stability, while the 2-methyl group on the pyrido[3,4-d]pyrimidine moiety may influence steric interactions with target proteins.

Properties

IUPAC Name

4-methyl-2-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6S/c1-13-4-3-5-17-18(13)24-20(27-17)26-10-8-25(9-11-26)19-15-6-7-21-12-16(15)22-14(2)23-19/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLIGACCGGUYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC(=NC5=C4C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Benzothiazole 4-Methyl, 2-(piperazin-1-yl), 2-methylpyrido[3,4-d]pyrimidin-4-yl Kinase inhibition (hypothesized) N/A
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g) Pyrido[3,4-d]pyrimidin-4-one 8-(Piperazin-1-yl)methyl, pyridin-2-yl Kinase inhibition (reported)
Pyrazolo[3,4-d]pyrimidine derivatives Pyrazolopyrimidine 4-Imino, hydrazine, triazolo-fused systems Antiviral/antitumor activity (studied)
Thieno[3,2-d]pyrimidine derivatives Thienopyrimidine 6-(4-Methanesulfonyl-piperazin-1-ylmethyl), morpholin-4-yl Kinase inhibition (patented)

Key Observations :

  • The benzothiazole core in the target compound distinguishes it from pyrido-, pyrazolo-, or thieno-based analogs. Benzothiazoles are less explored in kinase inhibition compared to pyrimidine-fused systems but offer unique electronic properties for target engagement.
  • Piperazine substituents are common across analogs but differ in substitution patterns (e.g., pyridin-2-yl in 44g vs. 2-methylpyrido[3,4-d]pyrimidin-4-yl in the target compound), which may alter binding affinity or selectivity .

Substituent-Driven Pharmacological Profiles

Piperazine Modifications
  • Compound 44g : Features a pyridin-2-yl substituent, which may engage in hydrogen bonding via its nitrogen atom, as observed in kinase inhibitors like imatinib .
  • Methanesulfonyl-piperazine derivatives (e.g., from ): Bulky sulfonyl groups improve solubility but may reduce membrane permeability .
Methyl Group Impact
  • The 2-methyl on pyrido[3,4-d]pyrimidine could sterically hinder off-target interactions, as seen in selective kinase inhibitors like gefitinib .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.